Verrucoside is primarily extracted from Eunicella verrucosa, a type of soft coral. It belongs to the class of compounds known as glycosides, which are characterized by the presence of a sugar moiety attached to a non-sugar component (aglycone). In this case, the aglycone is a pregnane derivative, which is a steroid-like structure with significant biological relevance.
The synthesis of verrucoside involves extraction from natural sources followed by purification processes. The extraction typically employs solvents like dichloromethane and methanol to isolate the compound from coral tissues. The isolation process often includes:
For example, one study reported using dichloromethane/methanol extracts from Eunicella verrucosa to isolate verrucoside, followed by various chromatographic methods to achieve purity suitable for biological testing .
Verrucoside has a complex molecular structure characterized by:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to elucidate its structure. For instance, mass spectrometry can provide information on fragmentation patterns that help confirm the presence of specific functional groups within the molecule .
Verrucoside can undergo various chemical reactions typical for glycosides and steroid derivatives:
These reactions are crucial for understanding how verrucoside interacts with biological systems and its potential therapeutic applications .
The mechanism of action of verrucoside is not fully understood but appears to involve several pathways:
Verrucoside possesses several notable physical and chemical properties:
These properties influence its behavior in biological systems and its potential applications in pharmaceuticals .
Verrucoside has several promising applications in scientific research:
Verrucoside represents a class of diterpenoid mycotoxins with distinctive bioactivities that underscore their importance in pharmacological and toxicological research. As part of the broader landscape of fungal secondary metabolites, verrucoside exemplifies how microbial natural products serve as reservoirs for structurally complex molecules with potential therapeutic applications. The National Center for Complementary and Integrative Health (NCCIH) prioritizes such compounds due to their compelling biological activities and prevalence in natural sources, emphasizing research that deciphers their multi-constituent interactions and mechanisms of action [1]. Unlike single-target pharmaceuticals, verrucoside’s biological effects likely arise from synergistic interactions between its molecular constituents—a characteristic challenge and opportunity in natural product chemistry. Its study addresses technological hurdles in isolating and characterizing complex fungal metabolites, aligning with NCCIH’s focus on advancing omics-based methodologies and network pharmacology to understand polypharmacological effects [1].
Verrucoside was first isolated in the late 20th century from Penicillium aurantiogriseum, a fungus identified as a weak phytopathogen affecting stored fruits and vegetables. Initial structural characterization identified it as a nor-diterpene glycoside with a characteristic epoxy moiety contributing to its reactivity [2]. The discovery emerged during broader screenings of Penicillium mycotoxins, coinciding with the identification of verrucosidin—a structurally related compound from the same species. Early reports documented its co-occurrence with roquefortine C and penicillic acid, complicating isolation efforts [2]. The compound’s name derives from the producing species (P. aurantiogriseum, formerly classified under P. verrucosum variants), reflecting taxonomic distinctions debated among mycologists. Research in the 1980s–1990s resolved key structural features using nuclear magnetic resonance (NMR) and mass spectrometry, though full stereochemical assignment required advanced analytical techniques developed more recently [2].
Penicillium aurantiogriseum—the primary verrucoside-producing organism—belongs to the subgenus Penicillium, characterized by terverticillate conidiophores and spherical, smooth-walled conidia measuring 3.0–4.0 μm in diameter [2]. This fungus thrives in cool, humid environments (optimal growth at 23°C) and exhibits moderate xerophily, growing at water activity (aw) levels as low as 0.81. It colonizes stored crops globally, including apples, pears, strawberries, and tubers like potatoes and cassava [2]. While considered a minor agricultural pathogen compared to species like P. expansum, its ecological niche involves saprophytic decay of plant material, where it contributes to mycotoxin contamination. Notably, modern taxonomy splits P. aurantiogriseum into several species based on genetic markers; however, from a metabolic perspective, these variants produce similar secondary metabolites, including verrucoside [2]. Other Penicillium species (e.g., P. polonicum) may also produce structural analogs, suggesting conserved biosynthetic pathways within this taxonomic cluster [8].
Current research on verrucoside aims to address critical gaps in four domains:
Table 1: Key Structural Characteristics of Verrucoside
Property | Description |
---|---|
Core Skeleton | Nor-diterpene glycoside with epoxy ring |
Molecular Formula | C₂₄H₃₄O₈ (typical for parent structure) |
Functional Groups | Epoxide, glycosidic bond, hydroxyl groups, ketone |
Stereochemical Features | Multiple chiral centers; absolute configuration partially resolved |
Stability | pH-sensitive; degrades under alkaline conditions |
Analytical Signatures | Characteristic NMR shifts: δ 1.3–1.5 (epoxy protons), δ 4.9 (anomeric proton) |
Table 2: Documented Biological Activities of Verrucoside
Activity Type | Experimental Model | Key Findings | Reference |
---|---|---|---|
Neurotoxicity | Murine models | Induced tremors and convulsions at 5–10 mg/kg | [2] |
Cytotoxicity | Human cancer cell lines | Moderate activity (IC₅₀ 20–50 μM) | [2] |
Antimicrobial | Gram-positive bacteria | Weak inhibition (MIC >100 μg/mL) | [2] |
Ion Channel Modulation | In vitro electrophysiology | Proposed Na⁺/K⁺-ATPase inhibition (unconfirmed) | [2] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: